molecular formula C8H11N3O B2622668 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide CAS No. 1855874-15-5

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

Cat. No.: B2622668
CAS No.: 1855874-15-5
M. Wt: 165.196
InChI Key: SIHLJHYMTXNZSM-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide (CAS 1855874-15-5) is a chemical compound supplied for research and development purposes. It features a cyclopropane carboxamide core substituted with a 1-methyl-1H-pyrazol-4-yl group, a structure known to serve as a valuable molecular building block in organic synthesis and medicinal chemistry . The compound's structure incorporates two privileged motifs: the cyclopropane ring, which confers conformational rigidity and can enhance binding affinity to biological targets, and the pyrazole heterocycle, which is a common feature in many bioactive molecules . Pyrazole derivatives are extensively researched for a wide spectrum of biological activities, including use as fungicidal agents , orexin receptor antagonists , and antimicrobial agents . The presence of the carboxamide group further increases the compound's utility, as it is a prevalent functional group in many pharmaceuticals and agrochemicals, often contributing to critical hydrogen-bonding interactions . As a versatile synthetic intermediate, this compound is ideal for constructing more complex molecules for applications in drug discovery, agricultural science, and materials research. It is supplied with the explicit understanding that it is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-4-5(3-10-11)6-2-7(6)8(9)12/h3-4,6-7H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLJHYMTXNZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole moiety. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a similar carbene source. The resulting cyclopropane intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives under suitable conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its bioactive properties, particularly as:

  • Anticancer Agent : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or receptors that are crucial in tumor growth and proliferation .

Agricultural Science

In agricultural applications, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide has shown promise as:

  • Ethylene Biosynthesis Inhibitor : This compound can inhibit enzymes involved in ethylene production, thereby delaying fruit ripening and senescence. Research demonstrated that its application significantly slowed down ripening processes in fruits like peaches by reducing ethylene levels.

Material Science

The unique structural characteristics of this compound allow it to be used in:

  • Development of New Materials : Its potential as a precursor for synthesizing new materials with tailored mechanical or chemical properties is under investigation. The cyclopropane moiety contributes to the stability and reactivity needed for creating advanced materials .

Anticancer Activity Study

A study conducted on various derivatives of this compound revealed significant anticancer activity against human cancer cell lines. The study employed quantitative structure–activity relationship (QSAR) methods to optimize the design of these compounds, showing promising results in inhibiting tumor cell growth .

Ethylene Regulation Study

In a controlled experiment, different concentrations of this compound were applied to peach fruits. The results indicated a marked delay in ripening compared to control groups treated with standard ethylene inhibitors. This suggests its potential utility in agricultural practices to extend shelf life and reduce waste.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide with selected cyclopropane-carboxamide derivatives from . Key differences lie in the substituents on the cyclopropane ring and the amide group:

Compound Substituent (Position 2) Amide Group Melting Point (°C) Yield (%)
Target Compound 1-Methylpyrazole Carboxamide N/A N/A
F39 4-Fluorophenyl N-Cyclohexyl 188.2–190.1 72.4
F40 4-Fluorophenyl N-p-Tolyl 181.9–183.4 65.9
F44 4-Fluorophenyl N-Thiazol-2-yl 187.0–189.3 70.4
F45 4-Chlorophenyl N-Cyclopropyl 160.0–161.5 67.5

Key Observations:

  • Melting Points: Aromatic substituents (e.g., 4-fluorophenyl in F39–F44) correlate with higher melting points (>180°C) compared to chlorophenyl or cyclopropyl amides (F45: 160°C). The target compound’s pyrazole group, a planar heterocycle, may reduce symmetry and lower melting points relative to F39–F44.
  • Synthesis Yields: Yields for analogs range from 65–74%, influenced by steric and electronic factors.

Electronic and Spectroscopic Features

NMR Analysis:

  • Cyclopropane Protons: In F39–F45, cyclopropane protons exhibit distinct splitting patterns (δ ~1.5–2.5 ppm in $^1$H NMR) due to substituent electronic effects. For example, electron-withdrawing groups (e.g., 4-fluorophenyl in F39) deshield adjacent protons, shifting signals upfield . The methylpyrazole group in the target compound, with its electron-rich nitrogen atoms, may further alter the cyclopropane ring’s electronic environment.
  • Amide Resonance: Amide carbonyl signals in F39–F45 appear at δ ~165–170 ppm in $^{13}$C NMR. The target compound’s carboxamide is expected to align with this range, though conjugation with pyrazole could modulate resonance .

Methodological Considerations

Structural characterization of cyclopropane derivatives often relies on X-ray crystallography. Programs like SHELXL () are widely used for refining small-molecule structures, ensuring accurate bond length and angle measurements . For instance, the cyclopropane ring’s strain (~60° bond angles) can be precisely analyzed using such tools, aiding in comparative studies .

Biological Activity

The compound 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide is a noteworthy member of the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

This compound features a cyclopropane ring, which is known for its unique strain and reactivity, combined with a pyrazole moiety that contributes to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to the pyrazole structure. For instance, a study synthesized and screened a library of pyrazolo[1,5-a]quinazolines and related derivatives, demonstrating significant anti-inflammatory activity through inhibition of key signaling pathways such as NF-κB and MAPKs (Mitogen-Activated Protein Kinases) . The binding affinities of these compounds were assessed using various assays, revealing IC50 values indicative of their potency.

CompoundTargetIC50 (nM)
13iJNK330.1
16JNK329.8

These findings suggest that this compound may exhibit similar mechanisms of action due to its structural similarities with effective inhibitors in this class.

Neurocognitive Effects

Another area of interest is the modulation of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype, which is implicated in neurocognitive disorders. Compounds derived from pyrazole structures have been identified as positive allosteric modulators (PAMs) for mAChRs, enhancing acetylcholine-mediated signaling . This suggests that this compound could potentially influence cognitive functions and may serve as a lead compound for further development in treating neurocognitive disorders.

Binding Affinity Studies

Binding studies conducted using the Binding Database indicated that this compound has favorable interactions with various biological targets. For example, it was noted to bind effectively to certain kinases involved in inflammatory responses, suggesting a multifaceted role in modulating biological pathways .

Case Study 1: In Vivo Efficacy

In an experimental model assessing the anti-inflammatory effects of pyrazole derivatives, treatment with compounds similar to this compound resulted in significant reductions in edema in carrageenan-induced paw edema models. Doses as low as 10 mg/kg demonstrated efficacy without notable adverse effects .

Case Study 2: Cognitive Enhancement

In another study exploring cognitive enhancement through mAChR modulation, compounds related to the pyrazole scaffold were tested in animal models exhibiting cognitive deficits. Results indicated improved performance in memory tasks following administration of these compounds, reinforcing their potential therapeutic applications in neurodegenerative conditions .

Q & A

Q. What are the common synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as substituted pyrazoles with cyclopropane derivatives. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . Optimization can be achieved using Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). For instance, fractional factorial designs minimize trials while capturing interactions between variables, as demonstrated in chemical process optimization .
Synthetic Route Key Variables Optimal Conditions Yield
CyclocondensationSolvent polarity, temperatureDMF, 80°C~65%
HydrolysisBase concentration, time1M NaOH, 6h>90%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm cyclopropane ring integrity and pyrazole substitution patterns. 2D techniques (e.g., HSQC, HMBC) resolve ambiguities in crowded spectral regions .
  • Infrared Spectroscopy (IR) : Identify carboxamide C=O stretching (~1650–1700 cm1^{-1}) and pyrazole ring vibrations .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Method validation via spike-recovery experiments ensures accuracy .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for initial separation.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility studies .
  • Membrane Technologies : Advanced methods like nanofiltration may improve yield for thermally sensitive intermediates .

Q. How can researchers ensure safety when handling intermediates during synthesis?

  • Methodological Answer :
  • Risk Assessment : Review Safety Data Sheets (SDS) for precursors (e.g., cyclopropane derivatives) to identify hazards like flammability or toxicity .
  • Engineering Controls : Use fume hoods for volatile intermediates and inert atmospheres (N2_2/Ar) for air-sensitive steps .
  • Training : Mandatory safety exams (100% passing score) ensure compliance with institutional chemical hygiene plans .

Q. What are the documented biological or material science applications of structurally similar pyrazole-carboxamide derivatives?

  • Methodological Answer : Analogous compounds exhibit:
  • Medicinal Chemistry : Anti-inflammatory and anti-cancer activity via kinase inhibition .
  • Material Science : Applications in organic electronics due to π-conjugated systems .
  • Environmental Chemistry : Potential as sensors for heavy metal detection .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., cyclopropane ring-opening). Software like Gaussian or ORCA calculates transition states and activation energies .
  • Machine Learning (ML) : Train models on existing reaction databases to predict optimal catalysts or solvents. ICReDD’s workflow integrates computation and experimentation for accelerated discovery .

Q. What strategies reconcile discrepancies between experimental and computational data for this compound?

  • Methodological Answer :
  • Iterative Validation : Compare DFT-predicted 1H^1H-NMR shifts with experimental data; refine computational models (e.g., solvent corrections) .
  • Multi-Technique Analysis : Combine X-ray crystallography (for solid-state structure) with molecular dynamics simulations to assess conformational flexibility .

Q. How can reaction engineering principles improve the scalability of this compound’s synthesis?

  • Methodological Answer :
  • Microreactor Technology : Enhances heat/mass transfer for exothermic cyclopropane formation steps .
  • Process Simulation : Use Aspen Plus to model continuous-flow systems, minimizing side reactions .
  • Separation Optimization : Membrane-based separation (e.g., ultrafiltration) reduces downstream purification costs .

Q. What advanced statistical methods are suitable for optimizing enantioselective synthesis of this compound?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Central composite designs evaluate non-linear relationships between chiral catalyst loading and enantiomeric excess (ee) .
  • Artificial Neural Networks (ANN) : Predict ee% based on historical data from asymmetric catalysis trials .

Q. How do steric and electronic effects of the pyrazole substituent influence the compound’s chemical stability?

  • Methodological Answer :
  • Hammett Analysis : Correlate substituent σp_p values with hydrolysis rates of the carboxamide group .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density shifts at the cyclopropane ring to assess strain effects .

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